(2R,3R)-2-amino-3-methoxybutanoic acid
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Overview
Description
This would typically include the compound’s molecular formula, molar mass, and possibly its structure. For example, a similar compound, “(2R,3R)-3-Amino-2-hydroxybutanoic acid”, has a molecular formula of C4H9NO3 .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. For instance, the synthesis of a related compound, “(2R,3R)-3-hydroxyaspartic acid”, has been described in a scientific paper .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. For example, a racemic mixture can be separated into its component enantiomers, a process called resolution .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,3R)-2-amino-3-methoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672071 |
Source
|
Record name | O-Methyl-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-79-1 |
Source
|
Record name | O-Methyl-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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